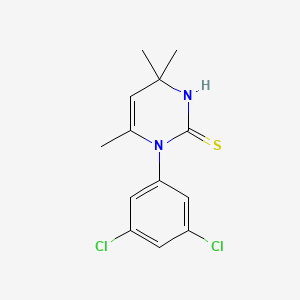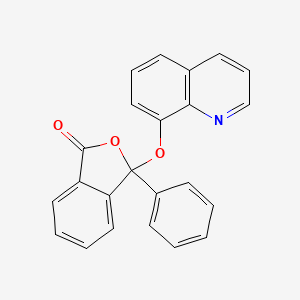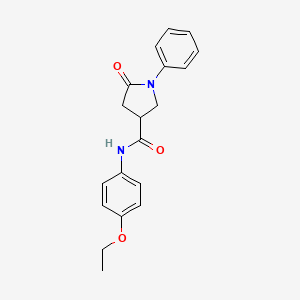![molecular formula C20H15ClF3NO7 B11652446 {2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate is a complex organic molecule characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate typically involves multi-step organic reactions. The initial steps often include the formation of the core structure through cyclization reactions, followed by the introduction of functional groups via substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or supercritical fluid extraction can enhance reaction efficiency and reduce environmental impact. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, into the molecule.
Aplicaciones Científicas De Investigación
{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biochemical pathways and interactions within cells.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate
- **{2-[2-iodo-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxy
Propiedades
Fórmula molecular |
C20H15ClF3NO7 |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
[acetyloxy-[2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate |
InChI |
InChI=1S/C20H15ClF3NO7/c1-8(26)30-18(31-9(2)27)19-6-5-13(32-19)14-15(19)17(29)25(16(14)28)12-7-10(20(22,23)24)3-4-11(12)21/h3-7,13-15,18H,1-2H3 |
Clave InChI |
DIPYURAAKXFSKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)


![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)

